molecular formula C24H19BrClN3O5 B12049387 [4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 477730-20-4

[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Cat. No.: B12049387
CAS No.: 477730-20-4
M. Wt: 544.8 g/mol
InChI Key: OMRSMMMVWKXVPD-UVHMKAGCSA-N
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Description

[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazone linkage, a methoxy group, and a bromobenzoate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an acyl chloride intermediate. This intermediate then reacts with hydrazine to form a hydrazone. The final step involves the condensation of the hydrazone with 3-bromobenzoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development and biochemical studies .

Industry

Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in material science and manufacturing .

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and aromatic groups may facilitate binding to specific sites, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate stands out due to its specific combination of functional groups.

Properties

477730-20-4

Molecular Formula

C24H19BrClN3O5

Molecular Weight

544.8 g/mol

IUPAC Name

[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C24H19BrClN3O5/c1-14-18(26)7-4-8-19(14)28-22(30)23(31)29-27-13-15-9-10-20(21(11-15)33-2)34-24(32)16-5-3-6-17(25)12-16/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+

InChI Key

OMRSMMMVWKXVPD-UVHMKAGCSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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